Phenaglycodol
Overview
Description
Phenaglycodol, known by its IUPAC name 2-(4-chlorophenyl)-3-methyl-2,3-butanediol, is a tranquilizer or sedative with anxiolytic and anticonvulsant properties. It is related pharmacologically to meprobamate, though it is not a carbamate . This compound is used to treat various nervous conditions and tensions, including anxiety and depression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenaglycodol can be synthesized through a mixed Pinacol coupling reaction between 4-chloroacetophenone and acetone with magnesium activated with a small amount of trimethylsilyl chloride, yielding a 40% yield of this compound . Another method involves the reaction of p-chloroacetophenone and sodium cyanide to give the corresponding cyanohydrin, which is then hydrated in acid to the corresponding amide. The amide is further hydrolyzed to p-chloroatrolactic acid, esterified to ethyl p-chloroatrolactate, and finally, nucleophilic addition of methylmagnesium iodide to the ester gives this compound crystals .
Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The use of magnesium and trimethylsilyl chloride in the Pinacol coupling reaction is particularly favored for its efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Phenaglycodol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Phenaglycodol has various scientific research applications, including:
Chemistry: Used as a model compound in studying the Pinacol coupling reaction and other organic synthesis methods.
Biology: Investigated for its effects on the central nervous system and its potential use in treating neurological disorders.
Medicine: Used as a tranquilizer and sedative in clinical settings to manage anxiety and convulsions.
Industry: Employed in the production of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Phenaglycodol exerts its effects by modulating the activity of neurotransmitters in the central nervous system. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a calming effect on the nervous system, reducing anxiety and preventing convulsions .
Comparison with Similar Compounds
Phenaglycodol is unique in its structure and pharmacological properties compared to other similar compounds. Some similar compounds include:
Meprobamate: A carbamate derivative with similar anxiolytic and sedative properties but different chemical structure.
Phenobarbital: A barbiturate with anticonvulsant properties but a different mechanism of action.
Diazepam: A benzodiazepine with anxiolytic and sedative effects but a different chemical structure and mechanism of action.
This compound stands out due to its specific chemical structure and its non-carbamate nature, making it distinct from meprobamate and other related compounds .
Properties
CAS No. |
79-93-6 |
---|---|
Molecular Formula |
C11H15ClO2 |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-methylbutane-2,3-diol |
InChI |
InChI=1S/C11H15ClO2/c1-10(2,13)11(3,14)8-4-6-9(12)7-5-8/h4-7,13-14H,1-3H3 |
InChI Key |
HTYIXCKSEQQCJO-UHFFFAOYSA-N |
SMILES |
CC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O |
Canonical SMILES |
CC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O |
Appearance |
Solid powder |
79-93-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Phenaglycodol; Acalmid; Atadiol; Felixin; Puasital; Sedapsin; Sinforil; NSC 169451; NSC-169451; NSC169451 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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